

ENMD-2076 Tartrate: A Technical Guide to its Discovery and Synthesis

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Compound of Interest		
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Abstract

ENMD-2076 is a potent, orally bioavailable, small-molecule kinase inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical and clinical settings. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and development of **ENMD-2076 tartrate**. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in this multi-targeted therapeutic agent.

Discovery and Rationale

ENMD-2076 was identified through a focused medicinal chemistry program aimed at discovering novel inhibitors of Aurora kinases.[1] It is the L-(+)-tartrate salt of the free base ENMD-981693.[2][3] The rationale for its development was based on the critical role of Aurora kinases, particularly Aurora A, in cell cycle regulation and their frequent overexpression in human cancers.[2] Further characterization revealed that ENMD-2076 possesses a unique multi-targeted profile, inhibiting not only Aurora A but also key kinases involved in angiogenesis, such as the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][4] This dual mechanism of action, targeting both tumor cell proliferation and the tumor's blood supply, provides a strong rationale for its development as a cancer therapeutic.[4]



Synthesis of ENMD-2076 Tartrate

While a detailed, step-by-step synthesis protocol for ENMD-2076 is not publicly available in the reviewed literature, the general synthesis of pyrimidine-based kinase inhibitors is well-documented. ENMD-2076 is a substituted pyrimidine derivative, and its synthesis likely involves the construction of the core pyrimidine ring followed by the addition of the vinyl, cyano, and the (4-(cyclopropylmethyl)piperazin-1-yl)amino side chains through a series of organic reactions.

The final step in the preparation of the drug substance is the formation of the tartrate salt, which is often done to improve the physicochemical properties of the active pharmaceutical ingredient, such as solubility and stability.[3]

Mechanism of Action

ENMD-2076 exerts its anti-tumor effects through the inhibition of multiple key signaling pathways involved in cancer cell proliferation and angiogenesis.

Inhibition of Aurora Kinases

ENMD-2076 is a potent inhibitor of Aurora A kinase, a key regulator of mitosis.[2] Inhibition of Aurora A leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in cell cycle arrest in the G2/M phase and induction of apoptosis.[2] The compound is selective for Aurora A over Aurora B.[2]

Anti-Angiogenic Activity

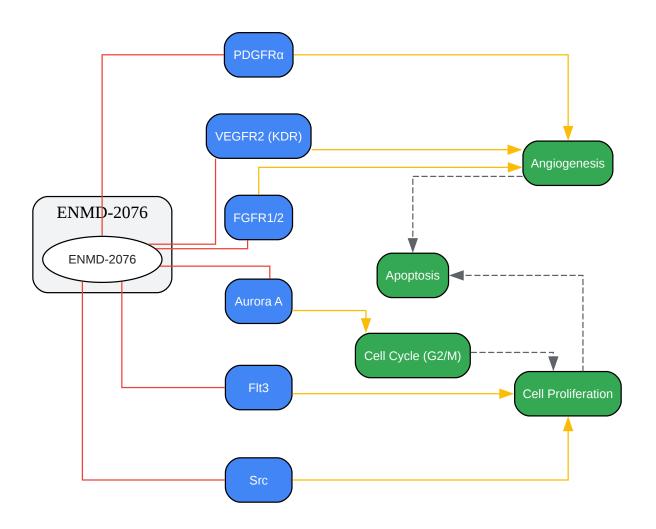
ENMD-2076 also targets several receptor tyrosine kinases that are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Key angiogenic kinases inhibited by ENMD-2076 include:

- VEGFR2 (KDR): A primary mediator of VEGF-induced angiogenesis.
- VEGFR3 (Flt-4): Involved in lymphangiogenesis.[2]
- FGFR1 and FGFR2: Play a role in tumor angiogenesis and cell survival.
- PDGFRα: Involved in the recruitment of pericytes to stabilize new blood vessels.[2]



By inhibiting these kinases, ENMD-2076 can prevent the formation of new tumor blood vessels and disrupt existing ones.[4]

The multi-targeted nature of ENMD-2076 is illustrated in the following signaling pathway diagram:



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Caption: ENMD-2076 inhibits multiple kinases, affecting key cellular processes.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of ENMD-2076.

Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076



Kinase Target	IC50 (nM)
Aurora A	14
Flt3	1.86
VEGFR2 (KDR)	58.2
VEGFR3 (Flt4)	15.9
FGFR1	92.7
FGFR2	70.8
Src	56.4
PDGFRα	56.4
Aurora B	350

Data compiled from multiple sources.[2]

Table 2: In Vitro Anti-proliferative Activity of ENMD-2076

in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
Wide range of solid tumor and hematopoietic cancer cell lines	Various	0.025 - 0.7

Data from a study by Diamond et al.[4]

Table 3: Summary of Phase I and II Clinical Trial Data



Cancer Type	Phase	Dosage	Key Findings
Advanced Solid Tumors	I	160 mg/m² orally once daily	Well-tolerated with a linear pharmacokinetic profile. Promising antitumor activity, particularly in ovarian cancer.[5]
Platinum-Resistant Ovarian Cancer	II	Not specified	Showed activity in platinum-resistant ovarian cancer.[6]
Triple-Negative Breast Cancer	II	250 mg orally once daily	Modest single-agent activity.[7]
Ovarian Clear Cell Carcinoma	II	275 mg orally once daily (BSA \geq 1.65 m ²) or 250 mg orally once daily (BSA $<$ 1.65 m ²)	Did not meet the preset bar for efficacy as a single agent.
Relapsed/Refractory AML or CMML	I	Recommended Phase 2 dose: 225 mg orally once daily	Showed some clinical activity.

Experimental ProtocolsIn Vitro Kinase Assay

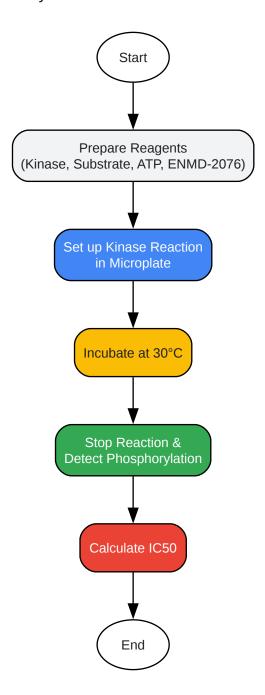
The inhibitory activity of ENMD-2076 against various kinases is typically determined using in vitro kinase assays. A general protocol is as follows:

- Reagents and Materials: Recombinant human kinases, appropriate peptide substrates, ATP, and a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
- Procedure: a. Prepare serial dilutions of ENMD-2076 in DMSO. b. In a microplate, combine the kinase, peptide substrate, and ENMD-2076 dilution. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific



time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).

• Data Analysis: Calculate the IC50 value, which is the concentration of ENMD-2076 that inhibits 50% of the kinase activity.



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Caption: A typical workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay

The anti-proliferative effects of ENMD-2076 on cancer cell lines are commonly assessed using a sulforhodamine B (SRB) assay or similar methods.

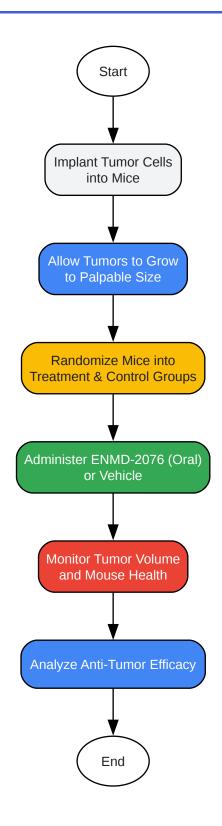
- Cell Culture: Culture human cancer cell lines in appropriate media and conditions.
- Procedure: a. Seed cells in 96-well plates at a predetermined density. b. After allowing the cells to attach, treat them with various concentrations of ENMD-2076 for a specified duration (e.g., 72 hours). c. Fix the cells with trichloroacetic acid (TCA). d. Stain the fixed cells with SRB dye. e. Wash away the unbound dye and solubilize the protein-bound dye. f. Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
- Data Analysis: Determine the IC50 value, representing the concentration of ENMD-2076 that causes 50% inhibition of cell growth.

In Vivo Tumor Xenograft Studies

The in vivo efficacy of ENMD-2076 is evaluated in animal models, typically using human tumor xenografts in immunocompromised mice.

- Animal Models: Use immunodeficient mice (e.g., nude or SCID mice).
- Procedure: a. Implant human tumor cells subcutaneously into the flanks of the mice. b. Once
 tumors reach a palpable size, randomize the mice into treatment and control groups. c.
 Administer ENMD-2076 orally to the treatment group at various doses and schedules. The
 control group receives a vehicle. d. Monitor tumor growth by measuring tumor volume
 regularly. e. Monitor the general health and body weight of the mice.
- Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the anti-tumor efficacy.





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Caption: General workflow for in vivo tumor xenograft studies.

Conclusion



ENMD-2076 tartrate is a promising multi-targeted kinase inhibitor with a well-defined mechanism of action that combines anti-proliferative and anti-angiogenic effects. It has demonstrated significant anti-tumor activity in a variety of preclinical models and has been evaluated in several clinical trials. While single-agent efficacy has been modest in some settings, its unique pharmacological profile suggests potential for combination therapies. Further research is warranted to identify predictive biomarkers and optimal patient populations to fully realize the therapeutic potential of ENMD-2076.

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